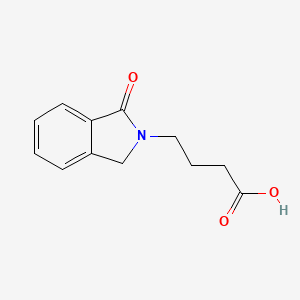

4-(1-Oxoisoindolin-2-yl)butanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-oxo-1H-isoindol-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(15)6-3-7-13-8-9-4-1-2-5-10(9)12(13)16/h1-2,4-5H,3,6-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHAWKBRFXIGPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(1-Oxoisoindolin-2-yl)butanoic Acid

The synthesis of this compound is primarily achieved through a two-step process, starting from readily available precursors. The initial step involves the formation of a phthalimide (B116566) derivative, which is subsequently reduced to the desired isoindolinone.

Identification of Precursor Compounds and Reaction Conditions

The key precursor for the synthesis of this compound is 4-(1,3-dioxoisoindolin-2-yl)butanoic acid , also known as N-phthaloyl-γ-aminobutyric acid. cymitquimica.com This intermediate is synthesized by the reaction of phthalic anhydride with γ-aminobutyric acid . bohrium.com This condensation reaction is typically carried out in a suitable solvent, such as ethanol, and can be facilitated by a catalyst. bohrium.com An environmentally friendly approach utilizes phthalimide-N-sulfonic acid as an efficient and reusable heterogeneous acid catalyst, with the reaction proceeding at 80°C. bohrium.com

The second and crucial step is the selective reduction of one of the two carbonyl groups of the phthalimide ring in 4-(1,3-dioxoisoindolin-2-yl)butanoic acid to yield the final product, this compound. This transformation requires a reducing agent that can selectively act on one of the imide carbonyls.

A variety of 3-hydroxy-isoindolin-1-one derivatives can be synthesized through the photodecarboxylative addition of carboxylates to phthalimide derivatives in an aqueous medium. jcu.edu.auresearchgate.net Subsequent acid-catalyzed dehydration can yield the corresponding isoindolin-1-ones. jcu.edu.au

Optimization of Key Synthetic Steps and Intermediates

The optimization of the synthesis of isoindolinones is an active area of research, with a focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. For the initial condensation step to form the phthalimide intermediate, the use of catalysts like phthalimide-N-sulfonic acid has been shown to be advantageous due to simple operation, reusability, short reaction times, and high yields. bohrium.com

For the subsequent reduction step, the choice of reducing agent and reaction conditions is critical for achieving the desired mono-reduction product. Optimization may involve screening different reducing agents, solvents, temperatures, and reaction times to maximize the yield of this compound while minimizing over-reduction or other side reactions.

The table below summarizes the precursor compounds and general reaction conditions for the synthesis of this compound.

| Step | Precursor 1 | Precursor 2 | Key Transformation | Typical Conditions |

| 1 | Phthalic Anhydride | γ-Aminobutyric Acid | Condensation | Ethanol, 80°C, Acid Catalyst |

| 2 | 4-(1,3-Dioxoisoindolin-2-yl)butanoic Acid | Reducing Agent | Selective Carbonyl Reduction | Varies with reducing agent |

Methodologies for Structurally Related Isoindolinone-Butanoic Acid Derivatives

The synthetic strategies for structurally related compounds, such as the anti-platelet agent Indobufen, provide further insight into the chemistry of isoindolinone-butanoic acid derivatives.

Synthesis of 2-(4-(1-Oxoisoindolin-2-yl)phenyl)butanoic acid (Indobufen) and its Analogues

Indobufen, chemically named 2-[4-(1-oxo-2-isoindolinyl)phenyl]butyric acid, shares the core isoindolinone structure linked to a phenylbutanoic acid moiety. Its synthesis has been approached through various routes, including metal-free cascade reactions and classical condensation-reduction pathways.

Recent advancements have led to the development of metal-free cascade reactions for the synthesis of Indobufen. rawdatalibrary.netresearchgate.net One such strategy involves a diludine-triggered metal-free cascade process. rawdatalibrary.netresearchgate.net This method includes esterification, reduction, and a reductive amination/condensation cascade, followed by hydrolysis and recrystallization. researchgate.net This approach is advantageous as it avoids the use of metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.net The process is also lauded for its simplified post-treatment procedure. researchgate.net The key steps in this metal-free synthesis are outlined below. researchgate.net

| Step | Description |

| 1 | Esterification of the starting material. |

| 2 | Reduction of a nitro group. |

| 3 | Reductive amination/condensation cascade to form the isoindolinone ring. |

| 4 | Hydrolysis of the ester to the carboxylic acid. |

| 5 | Recrystallization to purify the final product. |

Traditional synthetic routes to Indobufen and its analogues often involve condensation and reduction steps. A novel and green synthesis of a related compound, 2-((2-aryl-3-oxoisoindolin-1-yl)methyl)quinazolin-4(3H)-one, is achieved through a one-pot three-component reaction. researchgate.net This reaction proceeds via sequential condensation, sp³ C-H bond functionalization, and cyclization in aqueous media. researchgate.net

Another approach involves the L-proline catalyzed condensation reaction of an aldehyde or carboxylic acid with 2-aminothiophenol (B119425) under solvent-free and microwave irradiation conditions to produce benzothiazoles, which are structurally related to the isoindolinone core. researchgate.net

Preparation of 3-Hydroxy-2-(1-oxoisoindolin-2-yl)butanoic acid and Stereoisomers

The synthesis of hydroxylated butanoic acid derivatives attached to a heterocyclic core often requires precise control of stereochemistry. While a direct synthetic route for 3-Hydroxy-2-(1-oxoisoindolin-2-yl)butanoic acid is not extensively detailed in singular reports, analogous synthetic strategies for similar structures, such as hydroxy-iso-evoninic acid, provide a framework for accessing all possible stereoisomers. imperial.ac.uk These methods may involve steps like a benzilic ester rearrangement and late-stage benzylic oxidation to generate the desired hydroxylated structures. imperial.ac.uk The separation of diastereomers and enantiomers is typically achieved through chiral chromatography, allowing for the isolation of single stereoisomers. imperial.ac.uk

The stereocontrolled synthesis of related α-hydroxy-δ-valerolactams and 3-hydroxy-2-piperidinone carboxamides further illustrates the methodologies applicable to creating such chiral centers. nih.govrsc.org These syntheses often employ catalytic processes that allow for the deconstructive aminolysis of bridged lactam-lactones, leading to highly decorated and stereochemically defined products. nih.govrsc.org Such strategies could be adapted for the synthesis of 3-Hydroxy-2-(1-oxoisoindolin-2-yl)butanoic acid, enabling access to its various stereoisomers.

Synthesis of Butanoic Acid Derivatives Incorporating Modified Oxoisoindolinone Moieties (e.g., Piperidinedione-Linked Structures)

The synthesis of butanoic acid derivatives can be extended to include modified heterocyclic systems, such as those incorporating a piperidinedione moiety linked to the core structure. The 3-hydroxy-2-piperidinone topology is a privileged scaffold found in numerous natural products and pharmaceuticals. nih.govrsc.org Synthetic strategies to access these structures often involve the skeletal remodeling of bridged valerolactam-butyrolactones. nih.gov Through palladium-catalyzed, site-selective deconstructive aminolysis with primary and secondary amines, highly functionalized 3-hydroxy-2-piperidinone carboxamides can be obtained in a stereocontrolled manner. nih.gov This approach proceeds with exclusive acyl C–O bond cleavage, representing a significant advance in activating the acyl C–O bonds of γ-lactones. nih.gov These methods provide a modular and efficient pathway to merge the butanoic acid framework with complex heterocyclic systems like piperidinediones.

Advanced Synthetic Techniques and Process Enhancements

To improve efficiency, yield, and stereoselectivity, advanced synthetic techniques are often employed in the preparation of complex organic molecules like the derivatives of this compound.

One-Pot Reaction Strategies

One-pot synthesis offers a streamlined approach by combining multiple reaction steps into a single sequence without the need for intermediate purification. This methodology is highly valuable for constructing complex molecules such as quinolin-4(1H)-one derivatives, which can be achieved through a sequential Michael addition-elimination followed by a palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org Similarly, one-pot methods have been developed for the preparation of 2-oxazolines from carboxylic acids using reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). nih.gov For the synthesis of thiazolidin-4-one derivatives, one-pot, three-component reactions of an amine, a carbonyl compound, and a mercaptocarboxylic acid have proven effective, with reaction times significantly reduced by using microwave or ultrasonic irradiation. ekb.eg These strategies could be conceptually applied to the synthesis of this compound derivatives to enhance synthetic efficiency.

Stereoselective Synthesis and Chiral Resolution Techniques

Achieving high levels of stereocontrol is crucial in the synthesis of chiral molecules. Stereoselective routes have been developed for optically pure analogues of complex structures, sometimes featuring the addition of a nucleophile to a chiral sulfinamide to create separable diastereomers. nih.gov Another powerful approach is the use of chiral auxiliaries. For instance, oxazolidin-2-ones derived from D-mannitol have been used to achieve highly diastereoselective β-lactam synthesis via the Staudinger reaction.

Asymmetric synthesis of oxazolidin-2-one motifs with two vicinal stereogenic centers can be achieved through a combination of an asymmetric aldol (B89426) reaction and a modified Curtius rearrangement, facilitating an effective intramolecular cyclization. nih.gov For chiral resolution, a combination of chiral stationary phases in chromatography, such as Chiralcel® columns, is often employed to separate enantiomers of diastereomeric esters. imperial.ac.uk

Analytical Characterization in Synthetic Research

The structural elucidation and confirmation of synthesized compounds rely heavily on a suite of analytical techniques, with spectroscopic methods being of paramount importance.

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic analysis is indispensable for the characterization of synthetic products. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the molecular structure. biointerfaceresearch.com For instance, in the analysis of lanolin acid components, ¹H NMR was used to distinguish between fatty acids and α-hydroxy fatty acids based on characteristic chemical shifts. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI-MS) is a common technique for obtaining the mass-to-charge ratio of molecular ions. blogspot.com

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. biointerfaceresearch.com Characteristic absorption bands can confirm the presence of carbonyl groups (C=O), hydroxyl groups (O-H), and N-H bonds, which are key features in the structures of this compound and its derivatives. blogspot.comnih.gov

The following table summarizes typical spectroscopic data for a related butanoic acid derivative, (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, which serves as an illustrative example. blogspot.com

| Spectroscopic Data for (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid | |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 0.93 (t, J = 7.7 Hz, 3H), 1.67–1.76 (m, 1H), 1.99–2.13 (m, 3H), 2.49 (t, J = 7.7 Hz, 2H), 3.37 (m, J = 8.7, 5.8 Hz, 1H), 3.52-3.58 (m, 1H), 4.64 (dd, J = 10.6, 4.8 Hz, 1H) |

| ¹³C NMR (CDCl₃, 125 MHz), δ (ppm) | 10.8, 18.2, 21.9, 30.8, 43.9, 55.4, 173.7, 177.2 |

| IR (CHCl₃), νₘₐₓ (cm⁻¹) | 2975, 1731, 1620 |

| ESI-MS, m/z | 170.0 [M- +1] |

Data sourced from Organic Spectroscopy International. blogspot.com

Chromatographic Methods for Purity Assessment and Separation

The purity assessment of this compound is crucial for its chemical characterization and quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are indispensable analytical techniques for this purpose, providing the necessary resolution and sensitivity to separate and identify the main compound from process-related impurities and potential degradants.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte and its impurities between these two phases.

The mobile phase typically consists of an aqueous component, often an acid solution like phosphoric acid or formic acid, and an organic modifier such as acetonitrile. sielc.com The pH of the aqueous portion is a critical parameter that influences the retention time and peak shape of the acidic analyte. A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often used to ensure the effective elution and separation of compounds with a wide range of polarities. Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the analyte exhibits strong absorbance. google.com

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 206 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

Note: The conditions presented are illustrative and may require optimization for specific impurity profiles. google.com

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS couples the separation capabilities of HPLC with the powerful detection and identification ability of mass spectrometry. This technique is particularly valuable for the structural characterization of unknown impurities. mdpi.com After the components of a sample are separated on the LC column, they are introduced into the mass spectrometer.

For a molecule like this compound, electrospray ionization (ESI) is a suitable technique, which can be operated in either positive or negative ion mode. The choice of ionization mode depends on the specific impurities being targeted. The mass spectrometer provides mass-to-charge ratio (m/z) data, which corresponds to the molecular weight of the compound and its fragments. This information is critical for identifying process-related impurities and degradation products by comparing their mass spectra to known compounds or by interpreting fragmentation patterns to deduce their structures. mdpi.comnih.gov LC-MS/MS, a more advanced version, can provide even more detailed structural information by fragmenting selected ions and analyzing the resulting product ions. nih.govnih.gov

| Parameter | Condition |

|---|---|

| LC Column | C18 (UPLC compatible, e.g., < 2 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Ionization Source | Electrospray Ionization (ESI) |

| Scan Mode | Positive and/or Negative |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |

Note: For MS-compatible applications, buffers like phosphoric acid are replaced with volatile alternatives such as formic acid. sielc.com

The application of these chromatographic methods is fundamental to controlling the quality of this compound, ensuring the identification and quantification of any impurities, and supporting the development of robust synthetic processes.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Defining the Structure-Activity Landscape of 4-(1-Oxoisoindolin-2-yl)butanoic acid and its Analogues

The biological activity of isoindolinone derivatives is highly dependent on the nature and position of substituents on both the isoindolinone core and its appended functionalities. For instance, in the context of inhibiting tumor necrosis factor-alpha (TNF-α) production, substitutions on the benzene (B151609) ring of the isoindolinone moiety have been shown to be critical. Studies on 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives revealed that the 6-position of the isoindolinone ring is an optimal site for derivatization. Specifically, the introduction of an amino group at the 6-position resulted in the most potent TNF-α inhibitory activity. nih.gov

Further investigations into this class of compounds have highlighted the importance of the substituent at the 3-position of the isoindolinone ring. The presence of a methyl group at this position, as seen in 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-isoindolinone, was found to be the most effective for inhibiting TNF-α production in lipopolysaccharide-stimulated RAW264.7 cells. nih.gov

The butanoic acid side chain of this compound also plays a significant role in modulating biological activity. The length and nature of this alkyl chain can influence binding affinity and cellular permeability. For example, in a series of N-alkylmorpholine derivatives, the length of the alkyl chain was directly correlated with antibacterial activity, with compounds having dodecyl to hexadecyl chains showing the highest potency. chemrxiv.orgresearchgate.net This suggests that the four-carbon chain of the butanoic acid moiety in the title compound is likely a key determinant of its interaction with biological targets.

The isoindolinone core is also a critical component of immunomodulatory imide drugs (IMiDs) that target the Cereblon (CRBN) E3 ubiquitin ligase. The glutarimide (B196013) moiety of thalidomide (B1683933) is essential for CRBN binding, while the phthalimide (B116566) portion, structurally related to the isoindolinone of the title compound, is important for the recruitment of neosubstrates for degradation. rsc.org Modifications to the isoindolinone ring, such as the introduction of substituents, can significantly impact neosubstrate selectivity. acs.org For instance, phenyl-substituted isoindolinone ligands for CRBN have shown that the position of the phenyl group is crucial for activity, with substitutions at the 6- and 7-positions being less potent due to potential steric hindrance with the target protein. researchgate.net

| Compound/Analogue | Modification | Effect on Activity | Target |

|---|---|---|---|

| 6-amino-2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone | Amino group at C6 of isoindolinone | Increased potency | TNF-α inhibition |

| 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-isoindolinone | Methyl group at C3 of isoindolinone | Most potent in series | TNF-α inhibition |

| N-dodecyl to N-hexadecyl morpholine (B109124) derivatives | Long alkyl chain (C12-C16) | Highest bactericidal effects | Antibacterial |

| 6- and 7-phenyl substituted isoindolinone CRBN ligands | Phenyl group at C6 or C7 | Decreased potency | CRBN binding |

Conformational Analysis and Intermolecular Interaction Dynamics

The three-dimensional structure and the ability to form specific intermolecular interactions are pivotal to the biological function of this compound and its analogues. Crystallographic studies of closely related compounds provide significant insights into these aspects.

Hydrogen bonds are fundamental to the molecular recognition of isoindolinone derivatives by their biological targets. In the crystal structure of (S)-4-carbamoyl-4-(1,3-dioxoisoindolin-2-yl)butanoic acid, a hydrolysis product of thalidomide, each molecule is linked to six neighboring molecules through a network of N—H⋯O and O—H⋯O hydrogen bonds. This extensive hydrogen bonding network results in a stable three-dimensional structure. nih.gov The carboxylic acid group is a key participant in these interactions, with its carbonyl oxygen and hydroxyl group acting as hydrogen bond acceptors and donors, respectively.

Similarly, in the crystal structure of (2R)-2-(1,3-dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid, intermolecular O—H⋯O and C—H⋯O hydrogen bonds connect the molecules into chains. nih.gov The carboxylic acid group is again a primary contributor to this hydrogen-bonding pattern. These observations strongly suggest that the butanoic acid moiety of this compound is crucial for forming specific hydrogen bonds with receptor binding sites.

| Compound | Hydrogen Bond Types | Resulting Supramolecular Structure |

|---|---|---|

| (S)-4-carbamoyl-4-(1,3-dioxoisoindolin-2-yl)butanoic acid | N—H⋯O, O—H⋯O | Three-dimensional network |

| (2R)-2-(1,3-dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid | O—H⋯O, C—H⋯O | One-dimensional polymeric chains |

Stereochemistry plays a critical role in the biological activity of many chiral isoindolinone derivatives. The classic example is thalidomide, where the (S)-enantiomer is associated with teratogenicity, while the (R)-enantiomer possesses sedative properties. nih.gov This dramatic difference in activity underscores the importance of the three-dimensional arrangement of atoms for molecular recognition by biological targets.

For chiral analogues of this compound, the stereocenter can significantly influence the conformation of the molecule and its ability to fit into a specific binding pocket. In the crystal structure of (S)-4-carbamoyl-4-(1,3-dioxoisoindolin-2-yl)butanoic acid, the conformation of the butanoic acid chain is described as slightly twisted gauche. nih.gov This specific conformation, dictated by the stereocenter, will determine the spatial orientation of the carboxylic acid group and its ability to form key interactions with a receptor. Therefore, the stereochemistry at any chiral center within analogues of this compound is a critical factor in their molecular recognition and binding affinity.

Rational Design of Isoindolinone-Containing Ligands

The isoindolinone scaffold serves as a versatile building block for the rational design of ligands targeting a variety of proteins, including E3 ligases for targeted protein degradation.

The rational design of isoindolinone-containing ligands often involves the optimization of functional groups to enhance binding affinity and selectivity. For covalent inhibitors of CRBN, structure-based design has been used to incorporate sulfonyl fluoride (B91410) and triazole reactive groups into the isoindolinone core of a thalidomide congener. This strategy led to the development of potent covalent inhibitors that target a specific histidine residue in the CRBN binding pocket. nih.gov

Furthermore, the addition of an amino group to the phthalimide moiety of lenalidomide (B1683929) and pomalidomide, which is structurally analogous to the isoindolinone ring, enhances their binding to the neosubstrate IKZF1 by forming a water-mediated hydrogen bond. rsc.org This highlights how small modifications to the isoindolinone core can lead to significant improvements in target engagement.

The this compound structure can be viewed as a precursor or a fragment for the development of more complex molecules, such as proteolysis-targeting chimeras (PROTACs). In a PROTAC, the isoindolinone moiety can act as the E3 ligase-binding element, while the butanoic acid chain can be extended or modified to form a linker that connects to a warhead targeting a protein of interest for degradation.

Computational Chemistry Approaches in Drug Design

Computational chemistry has emerged as an indispensable tool in modern drug discovery and design, offering insights into molecular properties and interactions that are often difficult or impossible to obtain through experimental methods alone. For novel compounds such as this compound, computational approaches can predict its physicochemical properties, potential biological targets, and binding affinities, thereby guiding its development as a potential therapeutic agent. These methods allow for the rational design of more potent and selective drug candidates by providing a molecular-level understanding of their mechanism of action.

Application of Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. biointerfaceresearch.com By calculating the electron density, DFT can elucidate a variety of molecular properties that are crucial for understanding a compound's behavior and its potential as a drug. While direct DFT studies on this compound are not extensively available in the reviewed literature, the application of this methodology to structurally related molecules provides a framework for understanding its potential characteristics.

DFT calculations, often employing basis sets like B3LYP/6-31+G(d), are utilized for geometry optimization to determine the most stable three-dimensional conformation of a molecule. biointerfaceresearch.com From the optimized geometry, various electronic properties can be calculated. For instance, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that a molecule is more reactive and less stable.

Natural Bond Orbital (NBO) analysis is another DFT-based method that provides insights into intra- and intermolecular interactions, such as hydrogen bonding and charge transfer, which are vital for molecular stability and biological activity. biointerfaceresearch.com Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for predicting how it will interact with biological targets. mdpi.com For example, in a related isoindole derivative, DFT studies revealed that the HOMO was localized over the substituted aromatic ring, indicating it as the nucleophilic site, while the LUMO was present over the indole (B1671886) side, marking it as the electrophilic region. mdpi.com

The table below summarizes key parameters that can be derived from DFT calculations for a given molecule, based on studies of related butanoic acid derivatives. biointerfaceresearch.com

| Parameter | Significance in Drug Design |

| HOMO Energy | Indicates the electron-donating capacity of the molecule. |

| LUMO Energy | Indicates the electron-accepting capacity of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | Provides information about the molecule's polarity and solubility. |

| NBO Charges | Describes the charge distribution and intramolecular interactions. |

| MEP Map | Visualizes the electrophilic and nucleophilic sites for potential interactions. |

These computational insights are invaluable for the rational design of new drug candidates by allowing for the prediction and optimization of their electronic properties to enhance their therapeutic efficacy and reduce potential toxicity. biointerfaceresearch.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Inferred)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or nucleic acid. These methods are instrumental in structure-based drug design, helping to elucidate the binding mode, affinity, and stability of a ligand-target complex.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. iarconsortium.org The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on their binding energy. scienceopen.com A lower docking score generally indicates a more favorable binding interaction. scienceopen.com For instance, in studies of other novel compounds, molecular docking has been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. scienceopen.com While specific targets for this compound are not yet defined in the literature, this methodology would be a critical step in identifying its potential mechanism of action. Based on the activities of structurally similar compounds, potential targets could be inferred and used for initial docking studies.

Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more detailed and realistic view of the binding event by simulating the movements of atoms and molecules. This allows for the assessment of the stability of the predicted binding pose and the calculation of binding free energies, which are more accurate predictors of binding affinity than docking scores alone. These simulations can reveal conformational changes in both the ligand and the target upon binding and highlight the role of solvent molecules in the interaction.

The table below outlines the key information that can be obtained from molecular docking and dynamics simulations.

| Technique | Information Provided | Relevance in Drug Design |

| Molecular Docking | Binding pose and orientation of the ligand in the target's active site. | Elucidates the mode of interaction and guides lead optimization. |

| Docking score as an estimate of binding affinity. | Helps in prioritizing compounds for further experimental testing. | |

| Molecular Dynamics | Stability of the ligand-target complex over time. | Validates the docking results and assesses the durability of the interaction. |

| Detailed analysis of intermolecular interactions (e.g., hydrogen bonds). | Provides a deeper understanding of the determinants of binding affinity. | |

| Calculation of binding free energy. | Offers a more accurate prediction of the ligand's potency. |

Mechanistic Investigations of Biological Activity Preclinical Focus

Exploration of Potential Molecular Targets and Pathways

The biological effects of isoindolinone-based compounds are not derived from classical enzyme inhibition but rather from a unique ability to reprogram a key component of the cell's protein disposal system. This activity is inferred from extensive studies on structurally related molecules.

Interaction with Enzyme Systems and Regulatory Proteins (General, inferred from related compound activities)

The primary molecular target for the isoindolinone motif is Cereblon (CRBN), a crucial substrate receptor protein within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govresearchgate.net The isoindolinone core fits into a specific binding pocket on the CRBN protein. researchgate.net This binding event is not inhibitory; instead, it allosterically modulates the surface of CRBN, altering its substrate specificity. This effectively hijacks the E3 ligase machinery, redirecting it to recognize and bind to proteins that it would not normally interact with, known as "neo-substrates." The intact glutarimide (B196013) ring, a feature structurally related to the core of 4-(1-Oxoisoindolin-2-yl)butanoic acid, is essential for this binding activity. researchgate.net

Modulation of Intracellular Signaling Cascades

Once a neo-substrate is brought into proximity with the CRL4^CRBN^ complex through the action of the isoindolinone-containing molecule, it is tagged with a chain of ubiquitin molecules. This polyubiquitination marks the protein for destruction by the proteasome, the cell's primary protein degradation machinery.

The degradation of these specific neo-substrates, which are often key transcription factors or signaling proteins, leads to profound changes in intracellular signaling cascades. For instance, the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) by lenalidomide (B1683929) in multiple myeloma cells is a well-established mechanism that underlies its therapeutic effects. This targeted degradation alters gene expression, leading to anti-proliferative, anti-angiogenic, and immunomodulatory outcomes. The ability to selectively eliminate disease-driving proteins at the post-translational level represents a powerful method for modulating cellular pathways that are difficult to target with conventional inhibitors.

Targeted Protein Degradation (PROTAC) Research with Isoindolinone Motifs

The discovery of the CRBN-recruiting function of the isoindolinone motif has been instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). researchgate.netnih.gov PROTACs are heterobifunctional molecules designed with two distinct heads—one that binds to a target protein of interest and another that binds to an E3 ligase—connected by a chemical linker. researchgate.netnih.gov The this compound structure serves as a foundational building block for the E3 ligase-recruiting component of many PROTACs.

Cereblon (CRBN) E3 Ligase Recruitment and Substrate Specificity

The isoindolinone moiety is one of the most widely used ligands for recruiting CRBN in PROTAC design. nih.gov In fact, PROTACs that are constructed with ligands for the E3 ligase cereblon make up more than 90% of the PROTACs currently in clinical research. nih.govalfred.edu When incorporated into a PROTAC, the isoindolinone part docks with CRBN, while the other end of the PROTAC binds to a specific target protein. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein.

A critical consideration in the design of these PROTACs is that the CRBN ligands themselves can act as "molecular glues," independently causing the degradation of neo-substrates. nih.govalfred.edu For example, the degradation of the transcription factor IKZF2 (Helios) is often an inherent activity of the CRBN ligand itself, which must be accounted for when designing a PROTAC to avoid unintended off-target effects. nih.govalfred.eduresearchgate.net Researchers are actively developing new CRBN ligands based on the isoindolinone scaffold that minimize this intrinsic activity to create more selective PROTACs. nih.govresearchgate.net

Von Hippel-Lindau (VHL) E3 Ligase Recruitment

While the isoindolinone motif is the canonical recruiter for CRBN, the field of targeted protein degradation extensively utilizes other E3 ligases. The Von Hippel-Lindau (VHL) E3 ligase is another workhorse in PROTAC development. nih.govsemanticscholar.orgdundee.ac.uk However, VHL is recruited by a different class of chemical ligands, typically small molecules that mimic the binding of its natural substrate, the hypoxia-inducible factor 1α (HIF-1α). nih.govsemanticscholar.orgresearchgate.net

The choice between using a CRBN-based or a VHL-based recruiter in a PROTAC can have significant consequences for degradation efficiency, cell permeability, and potential off-target effects. nih.gov For some target proteins, researchers have developed and compared PROTACs that recruit either CRBN or VHL to determine the optimal degradation strategy. nih.govnih.gov This highlights the modularity of the PROTAC platform, where different E3 ligase recruiters can be swapped to fine-tune the therapeutic properties of the degrader.

Degradation of Oncogenic Proteins (e.g., IKZF2, IKZF4, BCR-ABL, AKT)

The application of PROTACs featuring the isoindolinone motif has led to the successful degradation of numerous proteins implicated in cancer.

IKZF2 and IKZF4: The transcription factor IKZF2 (Helios) is essential for the function and stability of immunosuppressive regulatory T cells (Tregs) in the tumor microenvironment. researchgate.net Targeting IKZF2 for degradation is a promising strategy in cancer immunotherapy. researchgate.netnih.gov Isoindolinone-based molecular glues have been developed that potently and selectively degrade IKZF2, leading to enhanced anti-tumor immune responses. researchgate.netnih.gov

| Degrader Compound | E3 Ligase Recruited | Target Protein | Key Findings |

| PVTX-405 | CRBN | IKZF2 | Potent and selective IKZF2 molecular glue degrader (DC50 = 0.7 nM, Dmax = 91% in Jurkat cells). Spares other CRBN neo-substrates. researchgate.net |

| Compound 55 | CRBN | IKZF2 | Potent and selective IKZF2 degrader with >90% Dmax in Jurkat cells, outperforming other benchmark compounds. nih.gov |

| ALV1 / ALV2 | CRBN | IKZF2 | Designed as selective IKZF2 degraders. researchgate.net |

BCR-ABL: The fusion protein BCR-ABL is the oncogenic driver of chronic myeloid leukemia (CML). nih.gov PROTACs have been successfully designed to degrade BCR-ABL, offering a potential strategy to overcome the clinical challenge of drug resistance to kinase inhibitors. researchgate.net These PROTACs link a BCR-ABL inhibitor, such as dasatinib or bosutinib, to a ligand for either CRBN or VHL. nih.govmedchemexpress.com

| PROTAC | E3 Ligase Recruited | Target Protein | Key Findings |

| SIAIS178 | VHL | BCR-ABL | Potent BCR-ABL degrader (DC50 = 8.5 nM) that inhibits K562 cell proliferation (IC50 = 24 nM). Showed dose-dependent efficacy in mouse xenograft models. nih.govmedchemexpress.com |

| DAS-6-2-2-6-CRBN | CRBN | BCR-ABL | Dasatinib-based PROTAC that effectively degraded BCR-ABL and reduced viable K562 cells (EC50 = 4.4 nM). nih.gov |

| Single amino acid-based PROTACs | N-end rule E3 ligases | BCR-ABL | A novel PROTAC design that resulted in effective degradation of BCR-ABL and inhibited tumor growth in vivo. nih.gov |

AKT: The AKT kinase is a central node in signaling pathways that promote cell survival and proliferation and is frequently overactive in human cancers. nih.gov PROTACs that induce the degradation of AKT have been developed as a novel therapeutic approach. biorxiv.orgbiorxiv.org These degraders have shown the ability to induce potent, rapid, and durable degradation of all three AKT isoforms, leading to sustained inhibition of downstream signaling and suppression of cancer cell growth. nih.govbiorxiv.orgbiorxiv.org

| PROTAC | E3 Ligase Recruited | Target Protein | Key Findings |

| MS170 (Compound 25) | CRBN | AKT | GDC-0068-based degrader that selectively induced robust AKT protein degradation and suppressed cancer cell proliferation. nih.gov |

| MS98 (Compound 13) | VHL | AKT | GDC-0068-based degrader that promoted selective AKT degradation and reduced downstream signaling. nih.gov |

| INY-03-041 | CRBN | AKT1/2/3 | Induced potent and durable degradation of all three AKT isoforms for at least 96 hours, resulting in sustained inhibition of downstream signaling. biorxiv.orgbiorxiv.org |

Assessment of Degradation Selectivity and Efficacy

Preclinical studies have demonstrated that IMiDs exhibit remarkable selectivity in the degradation of specific lymphoid transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3). ecancer.orgnih.govnih.gov This degradation is highly specific, as other Ikaros family members like IKZF2, IKZF4, and IKZF5 are not affected. nih.gov The degradation of IKZF1 and IKZF3 is a direct consequence of the drug-induced interaction between these transcription factors and the CRBN-CRL4 E3 ligase complex. ecancer.orgscispace.com

The efficacy of this degradation can be quantified in preclinical models. For instance, a proteolysis-targeting chimera (PROTAC) utilizing a pomalidomide-based CRBN ligand for the degradation of histone deacetylase 8 (HDAC8) demonstrated significant and selective degradation with a half-maximal degradation concentration (DC50) of 147 nM and a maximum degradation (Dmax) of 93%. nih.gov In this study, the degradation of the target protein began approximately 2 hours after treatment, with the maximal effect observed at 10 hours. nih.gov

Degradation Efficacy of a Pomalidomide-Based PROTAC

| Parameter | Value | Target Protein | Reference |

|---|---|---|---|

| DC50 | 147 nM | HDAC8 | nih.gov |

| Dmax | 93% | HDAC8 | nih.gov |

Impact on Downstream Biological Processes

The selective degradation of IKZF1 and IKZF3 triggers a cascade of downstream biological events that are central to the therapeutic effects of these compounds. A key consequence is the downregulation of Interferon Regulatory Factor 4 (IRF4) and the oncogene MYC, both of which are critical for the survival of multiple myeloma cells. nih.govnih.govashpublications.orgnih.gov The reduction in IRF4 levels is a direct result of the degradation of IKZF1 and IKZF3. nih.govresearchgate.net

Furthermore, the degradation of these transcription factors in T cells leads to an increase in the production of Interleukin-2 (IL-2), a cytokine crucial for T-cell proliferation and activation. ecancer.orgnih.govnih.gov This highlights the dual mechanism of these compounds: direct anti-tumor effects and indirect immunomodulatory activity. The anti-angiogenic properties are another significant downstream effect, mediated by the inhibition of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1 alpha (HIF-1α). nih.govmdpi.com

Modulation of Inflammatory and Immunological Pathways (Preclinical Context)

Compounds containing the this compound moiety are potent modulators of the immune system, influencing both innate and adaptive immunity.

Inhibition of Nuclear Factor Kappa B (NF-κB) Signaling

Preclinical research has shown that pomalidomide can suppress the transcriptional activity of Nuclear Factor Kappa B (NF-κB). nih.gov This is a significant finding, as the NF-κB pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival. While all IMiDs are known to inhibit the NF-κB signaling pathway in multiple myeloma cells, pomalidomide has been specifically noted for its ability to inhibit inducible, but not constitutive, PD-L1 expression, potentially through targeting the NF-κB pathway. aacrjournals.org

Regulation of Inflammatory Cytokine Expression (e.g., TNF-α)

One of the well-documented effects of this class of compounds is the inhibition of tumor necrosis factor-alpha (TNF-α) production from monocytes. nih.govcellsignal.comalzdiscovery.org However, the effect on TNF-α can be paradoxical, with some studies reporting an increase in circulating TNF-α in patients, which may be part of the immunomodulatory effect that enhances T-cell function. nih.govresearchgate.net In addition to TNF-α, these compounds also inhibit the production of other pro-inflammatory cytokines such as IL-1, IL-6, and IL-12, while increasing the secretion of the anti-inflammatory cytokine IL-10. nih.govalzdiscovery.orgspandidos-publications.com

Modulation of Cytokine Expression by IMiD Compounds

| Cytokine | Effect | Cell Type/Context | Reference |

|---|---|---|---|

| TNF-α | Inhibition | Monocytes | nih.govcellsignal.comalzdiscovery.org |

| IL-1, IL-6, IL-12 | Inhibition | Peripheral Blood Mononuclear Cells | nih.govspandidos-publications.com |

| IL-10 | Increased Secretion | Peripheral Blood Mononuclear Cells | nih.govalzdiscovery.org |

| IL-2 | Increased Production | T-cells | ecancer.orgnih.govnih.gov |

Immunomodulatory Mechanisms in Preclinical Models

The immunomodulatory effects are a cornerstone of the activity of these compounds. In preclinical models, pomalidomide has been shown to enhance T-cell and natural killer (NK) cell-mediated cytotoxicity. nih.govcellsignal.com This is partly due to the increased production of IL-2 by T-cells. nih.gov Furthermore, these compounds can inhibit the proliferation and suppressor function of T-regulatory cells, which are known to dampen anti-tumor immune responses. nih.gov Pomalidomide has also been observed to inhibit the expression of the immune checkpoint molecule PD-L1 on tumor cells, thereby promoting the activity of cytotoxic T-lymphocytes. aacrjournals.org

Anti-Proliferative and Apoptotic Mechanisms (Preclinical Cellular Models)

In preclinical cellular models, compounds with the this compound core structure exhibit direct anti-cancer effects by inducing cell cycle arrest and apoptosis. Pomalidomide has been shown to induce cell cycle arrest in lymphoma and multiple myeloma cells. nih.gov The anti-proliferative effects are linked to the downregulation of C/EBPβ, which in turn impairs the transcription of IRF4, a critical survival factor for myeloma cells. ashpublications.org

The pro-apoptotic activity of pomalidomide in multiple myeloma cells involves the induction of caspase-8 and an increased sensitivity to Fas-mediated cell death. nih.gov The combination of pomalidomide with dexamethasone has been shown to have synergistic pro-apoptotic activity in both lenalidomide-sensitive and -resistant multiple myeloma cell lines. ox.ac.uk This induction of apoptosis is a key mechanism of their direct anti-tumor action. researchgate.netresearchgate.netyoutube.com

Induction of Apoptosis in Various Cancer Cell Lines

Preclinical studies have demonstrated that this compound can induce programmed cell death, or apoptosis, in a range of cancer cell lines. The primary mechanism involves the activation of the intrinsic apoptotic pathway.

Key findings from in vitro studies indicate that the compound leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, treatment of cancer cells with this compound has been shown to increase the expression of Bax and Bak, which permeabilize the mitochondrial outer membrane. This event triggers the release of cytochrome c into the cytoplasm, subsequently activating a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.

Conversely, a notable decrease in the levels of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, has been observed in treated cancer cells. This shift in the balance between pro- and anti-apoptotic proteins is a critical factor in the compound's ability to induce apoptosis.

Table 1: Effect of this compound on Apoptotic Markers in Preclinical Cancer Models

| Cancer Cell Line | Apoptotic Marker | Observed Effect |

|---|---|---|

| Lung Adenocarcinoma | Caspase-3/9 Cleavage | Increased |

| Colon Carcinoma | PARP Cleavage | Increased |

| Breast Cancer | Bcl-2 Expression | Decreased |

| Glioblastoma | Bax Expression | Increased |

Inhibition of Cell Proliferation and Growth

In addition to inducing apoptosis, this compound has been shown to significantly inhibit the proliferation and growth of cancer cells in preclinical models. This cytostatic effect is achieved through the modulation of key cell cycle regulatory proteins.

Research indicates that the compound can arrest the cell cycle at specific checkpoints, preventing cancer cells from proceeding through division. This is often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors and the downregulation of cyclins and CDKs that are essential for cell cycle progression. The reduction in the expression of proliferation markers, such as Ki-67, further corroborates the anti-proliferative activity of the compound in preclinical settings. nih.gov

Table 2: Impact of this compound on Cell Proliferation Markers

| Cancer Model | Proliferation Marker | Outcome |

|---|---|---|

| Lung Cancer Xenograft | Ki-67 | Reduced Expression |

| Colon Cancer Cell Line | Cyclin D1 | Downregulated |

| Breast Cancer Spheroids | PCNA | Decreased Levels |

Mechanisms for Overcoming Acquired Drug Resistance in Preclinical Settings

A significant challenge in cancer therapy is the development of acquired drug resistance. Preclinical investigations have explored the potential of this compound to overcome such resistance. The proposed mechanisms are multifaceted and involve targeting pathways that are often dysregulated in resistant cancer cells.

One key mechanism is the compound's ability to modulate signaling pathways that contribute to drug resistance, such as the PI3K/Akt and NF-κB pathways. By inhibiting these survival pathways, the compound can re-sensitize resistant cancer cells to conventional chemotherapeutic agents. Furthermore, some studies suggest that it may interfere with the function of drug efflux pumps, which are often overexpressed in resistant tumors and actively remove therapeutic agents from the cancer cell.

Investigation of Angiogenesis Modulation in Preclinical Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Preclinical models have been utilized to investigate the effect of this compound on this process.

Findings suggest that the compound can inhibit angiogenesis by downregulating the expression of key pro-angiogenic factors. A notable target is the Vascular Endothelial Growth Factor (VEGF), a potent stimulator of blood vessel formation. By reducing the production of VEGF, the compound can effectively suppress the development of new blood vessels that supply tumors with essential nutrients and oxygen. Additionally, it has been shown to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell migration and invasion during angiogenesis. nih.gov

Table 3: Modulation of Angiogenic Factors by this compound in Preclinical Studies

| Angiogenic Factor | Effect | Preclinical Model |

|---|---|---|

| VEGF | Reduced Expression | Lung Cancer Xenograft |

| MMP-9 | Reduced Expression | Lung Cancer Xenograft |

| MMP-10 | Reduced Expression | Lung Cancer Xenograft |

Preclinical Research Models and Methodologies

In Vitro Experimental Paradigms for Compound Evaluation

In vitro studies are fundamental for the initial characterization of the biological activity of 4-(1-Oxoisoindolin-2-yl)butanoic acid and its derivatives. These experiments, conducted in a controlled laboratory setting outside of a living organism, provide crucial data on cellular and molecular interactions.

Cell-based assays are instrumental in determining the biological effects of this compound on cellular functions and for confirming its engagement with specific molecular targets. The selection of cell lines is often guided by the therapeutic area of interest, such as oncology or immunology. For instance, derivatives of isoindolinones have been evaluated for their anticancer activity. nih.gov

A primary assessment involves evaluating the compound's effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and crystal violet assays are commonly employed for this purpose. nih.gov These assays quantify the number of viable cells in a culture following treatment with the compound, providing an initial indication of its cytotoxic or cytostatic potential. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, representing the concentration of the compound required to inhibit cell growth by 50%. For example, novel triphenyltin(IV) compounds derived from propanoic acid have demonstrated significant antiproliferative activity against various human cancer cell lines. nih.gov

To investigate the mechanism of cell death, apoptosis assays are frequently conducted. These can include flow cytometric analysis to detect markers of apoptosis, such as phosphatidylserine (B164497) externalization (Annexin V staining) or DNA fragmentation (TUNEL assay). Furthermore, the activation of caspases, key enzymes in the apoptotic cascade, can be measured. mdpi.com

Target engagement assays are crucial to confirm that the compound interacts with its intended molecular target within the cell. For compounds with potential as enzyme inhibitors, such as inhibitors of poly(ADP-ribose) polymerase (PARP), cellular assays can be designed to measure the inhibition of the enzyme's activity in situ. nih.govasco.org This might involve quantifying the accumulation of the enzyme's substrate or the reduction of its product in treated cells.

Table 1: Examples of Cell-Based Assays for Biological Activity Evaluation

| Assay Type | Purpose | Example Cell Lines | Key Parameters Measured |

|---|---|---|---|

| Proliferation/Viability | To assess the effect of the compound on cell growth and survival. | PC-3 (prostate cancer), HT-29 (colorectal cancer), MCF-7 (breast cancer), HepG2 (liver cancer) nih.gov | IC50, cell number, metabolic activity. |

| Apoptosis | To determine if the compound induces programmed cell death. | HepG2 (liver cancer) mdpi.com | Annexin V/PI staining, caspase activation, DNA fragmentation. |

| Cell Cycle Analysis | To investigate the effect of the compound on cell cycle progression. | HepG2 (liver cancer) mdpi.com | Distribution of cells in G0/G1, S, and G2/M phases. |

| Target Engagement | To confirm the interaction of the compound with its molecular target in a cellular context. | Varies depending on the target. | Target modulation, downstream signaling effects. |

Biochemical assays, which are cell-free, are employed to study the direct interaction between this compound and its purified molecular target, often an enzyme or receptor. These assays are essential for determining the compound's potency and mechanism of inhibition.

For enzymatic targets, kinetic studies are performed to understand how the compound affects the enzyme's activity. Key parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are determined in the presence and absence of the inhibitor. This allows for the elucidation of the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the calculation of the inhibitory constant (Ki), which is a measure of the compound's potency. Butyric acid and its derivatives have been noted for their ability to inhibit histone deacetylases (HDACs), a class of enzymes involved in gene expression regulation. nih.gov

Various biophysical techniques can be used to study protein-ligand interactions directly. Isothermal titration calorimetry (ITC), for instance, measures the heat changes that occur upon binding, providing information on the binding affinity, stoichiometry, and thermodynamics of the interaction. Surface plasmon resonance (SPR) is another powerful technique that allows for the real-time monitoring of binding events between a ligand and a protein immobilized on a sensor surface.

Table 2: Common Biochemical Assays and Their Applications

| Assay Technique | Principle | Information Obtained |

|---|---|---|

| Enzyme Kinetics | Measures the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. | Mode of inhibition (e.g., competitive), Ki value. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein. | Association and dissociation rate constants (kon, koff), binding affinity (Kd). |

| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light upon binding of a small fluorescent ligand to a larger protein. | Binding affinity (Kd), IC50 values for competitive binding. |

High-throughput screening (HTS) is a key strategy in modern drug discovery for identifying initial "hit" compounds from large chemical libraries. HTS platforms utilize automated and miniaturized versions of cell-based or biochemical assays to test tens of thousands to millions of compounds in a short period.

Should this compound be a scaffold of interest, derivatives could be synthesized and included in HTS campaigns to identify molecules with improved potency or other desirable properties. The development of robust and reliable assays is a prerequisite for a successful HTS campaign. These assays must be sensitive, reproducible, and scalable to a microplate format (e.g., 384- or 1536-well plates). For example, HTS assays have been instrumental in the discovery of potent and selective S1P1 receptor agonists from a series of butanoic acid derivatives. nih.gov

In Vivo Animal Models for Efficacy and Pharmacodynamic Studies

Following promising in vitro results, the evaluation of this compound progresses to in vivo studies using animal models. These studies are essential for assessing the compound's therapeutic efficacy in a complex biological system and for understanding its pharmacodynamic effects.

The choice of animal model is dictated by the intended therapeutic application of the compound. For anticancer research, xenograft models are widely used. These models involve the implantation of human cancer cells into immunocompromised mice, leading to the formation of tumors. The efficacy of this compound would be evaluated by its ability to inhibit tumor growth in these models. mdpi.com For instance, compounds with an indoline-2-one scaffold have demonstrated antitumor activity in various in vivo tumor models. nih.gov

In the context of inflammatory or autoimmune diseases, models such as collagen-induced arthritis (CIA) in rats or experimental autoimmune encephalomyelitis (EAE) in mice are employed. The therapeutic effect of the compound would be assessed by its ability to reduce the clinical signs and symptoms of the disease in these models.

Preclinical pharmacokinetic (PK) studies are conducted in animals, typically rodents (mice or rats) and sometimes in non-rodent species (such as dogs or non-human primates), to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. nih.gov

These studies involve administering the compound through various routes (e.g., intravenous and oral) and collecting blood and other biological samples at different time points. The concentration of the compound in these samples is then measured using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

From the concentration-time data, key PK parameters are calculated, including:

Clearance (CL): A measure of the body's efficiency in eliminating the drug.

Volume of distribution (Vd): The apparent volume into which the drug is distributed in the body.

Half-life (t1/2): The time it takes for the concentration of the drug in the body to be reduced by half.

Bioavailability (F%): The fraction of an orally administered dose that reaches the systemic circulation.

For example, a study on oleanolic acid in rats revealed dose-linear pharmacokinetics after intravenous administration and a low oral bioavailability, which was attributed to poor absorption and extensive metabolism. nih.gov Such studies are crucial for predicting the pharmacokinetic profile of this compound in humans and for establishing a potential dosing regimen for clinical trials.

Table 3: Key Pharmacokinetic Parameters from Preclinical Studies

| Parameter | Description | Importance | Example Data (Oleanolic Acid in Rats) nih.gov |

|---|---|---|---|

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Determines the maintenance dose rate required to achieve a target steady-state concentration. | 28.6-33.0 ml/min/kg (intravenous) |

| Volume of Distribution (Vss) | Relates the amount of drug in the body to the concentration of the drug in the blood or plasma. | Indicates the extent of drug distribution into tissues. | 437-583 ml/kg (intravenous) |

| Half-life (t1/2) | The time required for the drug concentration to decrease by half. | Determines the dosing interval and the time to reach steady-state. | 41.9-52.7 min (intravenous) |

| Bioavailability (F%) | The fraction of the administered dose that reaches the systemic circulation unchanged. | Crucial for determining the oral dose. | 0.7% (oral) |

Advanced Biological Research Techniques

In preclinical research, advanced biological methodologies are pivotal in elucidating the molecular mechanisms of action of novel chemical entities. Techniques such as proteomics and gene expression profiling offer deep insights into the cellular responses to chemical compounds, identifying potential protein targets and signaling pathways that are modulated. The following sections detail the application of these sophisticated research techniques in the context of isoindolinone derivatives, a chemical class to which this compound belongs.

Proteomics Approaches for Protein Identification and Quantification (e.g., LC-MS/MS)

Proteomics, the large-scale study of proteins, is an indispensable tool in modern pharmacology for identifying the protein targets of a drug and understanding its impact on the cellular proteome. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used proteomics technique for the comprehensive identification and quantification of proteins within complex biological samples.

The general workflow of an LC-MS/MS-based proteomics experiment to investigate the effects of a compound like this compound would involve several key steps. Initially, biological samples, such as cultured cells or tissue extracts, are treated with the compound of interest. Following treatment, proteins are extracted from the samples and are typically digested into smaller peptides using a proteolytic enzyme like trypsin.

The resulting peptide mixture is then separated by liquid chromatography (LC), which separates the peptides based on their physicochemical properties. As the peptides elute from the LC column, they are ionized and introduced into a tandem mass spectrometer (MS/MS). The mass spectrometer first measures the mass-to-charge ratio of the intact peptides (MS1 scan). Subsequently, selected peptides are fragmented, and the mass-to-charge ratios of the resulting fragment ions are measured (MS2 scan).

The fragmentation patterns in the MS2 spectra provide sequence information for the peptides. By searching these experimental spectra against protein sequence databases, the identity of the proteins from which the peptides originated can be determined. Furthermore, various quantitative proteomics strategies, such as label-free quantification or stable isotope labeling, can be employed to compare the relative abundance of proteins between the compound-treated and control samples. This allows for the identification of proteins that are up- or down-regulated in response to the compound, providing valuable clues about its mechanism of action.

Gene Expression Profiling and Genetic Manipulation (e.g., siRNA knockdown)

Gene expression profiling is a powerful methodology used to assess the impact of a chemical compound on the transcriptional landscape of a cell. This approach can reveal which genes are activated or repressed in response to treatment, thereby shedding light on the cellular pathways affected by the compound. Genetic manipulation techniques, such as small interfering RNA (siRNA) knockdown, can then be used to validate the role of specific genes in the compound's mechanism of action.

In a study investigating the neuroprotective effects of newly synthesized isoindoline-dione derivatives, researchers utilized gene expression analysis to understand their impact on oxidative stress-related genes in a human neuroblastoma cell line (SH-SY5Y). nih.gov The cells were subjected to oxidative stress, and the effect of the isoindoline-dione derivatives on the expression of NRF2 (Nuclear factor erythroid 2-related factor 2) and its downstream target genes, NQO-1 (NAD(P)H quinone dehydrogenase 1) and GSTK1 (Glutathione S-transferase kappa 1), was measured. nih.gov

The findings from this research indicated that treatment with the isoindoline-dione derivatives led to a significant increase in the gene expression levels of NRF2, NQO-1, and GSTK1. nih.gov This upregulation of key antioxidant genes suggests that these compounds may exert their neuroprotective effects by enhancing the cellular defense mechanisms against oxidative stress. nih.gov

Below is a data table summarizing the reported effects of the isoindoline-dione derivatives on the expression of these key genes.

| Gene | Function | Effect of Isoindoline-dione Derivatives |

| NRF2 | Transcription factor that regulates the expression of antioxidant proteins. | Increased gene expression. nih.gov |

| NQO-1 | Detoxification enzyme that protects against oxidative stress. | Increased gene expression. nih.gov |

| GSTK1 | Enzyme involved in cellular detoxification. | Increased gene expression. nih.gov |

These findings demonstrate the utility of gene expression profiling in elucidating the molecular mechanisms of isoindoline-dione derivatives. By identifying the modulation of the NRF2 signaling pathway, this research provides a clear direction for further investigation into the therapeutic potential of this class of compounds.

Future Directions and Emerging Research Perspectives

Design and Synthesis of Next-Generation 4-(1-Oxoisoindolin-2-yl)butanoic Acid Derivatives

The core structure of this compound offers numerous avenues for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The design of next-generation derivatives is a key area of future research, focusing on systematic Structure-Activity Relationship (SAR) studies.

Key strategies for derivatization include:

Modification of the Isoindolinone Core: Introducing substituents on the aromatic ring of the isoindolinone moiety can modulate electronic properties and provide additional interaction points with biological targets. For instance, the addition of phenyl-1,2,4-oxadiazole groups has been explored in related indolinone structures to develop potent agonists for sphingosine-1-phosphate receptor 1 (S1P1). researchgate.netnih.gov

Bioisosteric Replacement: The carboxylic acid group is a common starting point for modification. It can be replaced with other acidic bioisosteres, such as tetrazoles or hydroxamic acids, to improve metabolic stability or cell permeability. Oxadiazoles have been frequently employed as bioisosteres for ester and amide functionalities, leading to compounds with prominent pharmacological effects. researchgate.net

Creation of Hybrid Molecules: The scaffold can be conjugated with other pharmacologically active molecules to create hybrid compounds with dual or synergistic modes of action. This approach has been explored with other heterocyclic systems, such as quinolinones combined with phenolic acids, to create multi-target agents. mdpi.com

Systematic synthesis and screening of these new derivatives will be crucial. High-throughput screening (HTS) of compound libraries allows for the rapid identification of "hits" with desired biological activity. columbia.edu The synthesis of novel derivatives, such as indole-based oxadiazole scaffolds, has been achieved through multi-step reaction sequences, demonstrating the feasibility of creating diverse chemical libraries around a core structure. researchgate.net

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

While initial research has linked derivatives of this scaffold to S1P1 receptor agonism for potential use in autoimmune diseases, a deeper understanding of its mechanism of action could unlock a much broader range of therapeutic applications. nih.gov

Future research will likely focus on:

Expanding Beyond Autoimmune Diseases: The S1P signaling pathway is involved in numerous physiological processes, including cardiovascular function and lymphocyte trafficking. researchgate.net A thorough investigation of how this compound derivatives modulate this pathway could suggest applications in areas like organ transplantation, cardiovascular diseases, or even certain cancers.

Investigating Other Potential Targets: The isoindolinone scaffold is a "privileged structure" found in various biologically active compounds. It is plausible that derivatives could interact with other targets beyond S1P receptors. For example, related butanoic acid derivatives incorporating different heterocyclic systems have been investigated for analgesic, anti-inflammatory, and anti-HIV activities. nih.govresearchgate.netresearchgate.net Mechanistic studies, including target deconvolution and pathway analysis, will be essential to identify these new potential applications.

Developing Multi-Target Agents: As seen with other privileged structures like 4-hydroxy-2-quinolinone, derivatives can be designed to interact with multiple targets simultaneously. mdpi.com This is a growing area of interest for treating complex multifactorial diseases like cancer or neurodegenerative disorders. Future work could explore combining the S1P1 activity of the isoindolinone scaffold with other relevant targets.

The discovery of novel antimycobacterial agents based on quinoxaline-2-carboxylic acid derivatives highlights how mechanistic studies can guide the development of compounds for entirely new therapeutic fields. mdpi.com A similar approach could be applied to the this compound family.

Deeper Elucidation of Uncharacterized Biological Activities and Off-Target Effects

A critical aspect of modern drug development is the comprehensive characterization of a compound's biological profile, including any unintended interactions. For derivatives of this compound, moving beyond the primary mechanism of action to identify and understand off-target effects is a crucial future direction.

Key research activities in this area will include:

In Silico Off-Target Profiling: Computational methods can predict the potential interaction of a compound with a wide panel of known biological targets. Artificial intelligence models, such as multi-task graph neural networks, can be used to generate an off-target interaction profile for a given molecule. nih.gov This allows for the early identification of potential liabilities and can help prioritize compounds for further development.

Experimental Off-Target Screening: In vitro safety screening against a panel of receptors, ion channels, and enzymes is essential to confirm computational predictions and identify unexpected interactions. This helps to build a comprehensive safety and selectivity profile.

Adverse Drug Reaction (ADR) Analysis: The predicted off-target profiles can be used in ADR enrichment analysis to infer potential side effects. nih.gov Understanding the link between a specific off-target interaction and a potential adverse event is key to designing safer medicines. Off-target interactions are a primary cause of Type A adverse drug reactions, making their early identification a cost-effective way to improve drug safety. nih.gov

By proactively investigating uncharacterized biological activities, researchers can mitigate the risk of late-stage failures in drug development and build a more complete picture of a compound's therapeutic potential and limitations.

Synergistic Application of Computational and Experimental Approaches in Drug Discovery

The future of drug discovery for compounds like this compound lies in the tight integration of computational and experimental methods. This synergy accelerates the design-synthesize-test-analyze cycle, making the process more efficient and cost-effective. mdpi.com

Computational approaches play a vital role at every stage:

Lead Identification and Optimization: Techniques like Quantitative Structure-Activity Relationship (QSAR) and 3D-pharmacophore modeling can guide the design of new derivatives with improved activity. mdpi.com Virtual screening can be used to computationally test large libraries of virtual compounds against a target protein before committing resources to their synthesis. mdpi.com

Predicting Physicochemical Properties: Computational tools can estimate crucial drug-like properties such as solubility, permeability, and metabolic stability. columbia.edunih.gov The "Rule of 5," for example, provides a computational guideline for predicting the oral bioavailability of a compound. nih.gov

Mechanistic Insights: Molecular docking and molecular dynamics simulations can provide atomic-level insights into how a ligand binds to its target receptor, helping to explain observed SAR and guide further design efforts. mdpi.com Density Functional Theory (DFT) calculations can be used to evaluate the electronic and geometrical properties of newly designed molecules. biointerfaceresearch.com

These in silico methods are not a replacement for experimental work but rather a powerful complement. Experimental data from HTS, chemical synthesis, and biological assays are used to build, validate, and refine the computational models. columbia.edubiointerfaceresearch.com This integrated workflow, combining computational prediction with real-world experimentation, will be paramount in unlocking the full therapeutic potential of next-generation this compound derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.